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Compound of Interest

Compound Name: Azacrin

Cat. No.: B1201102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azacrin is a synthetically derived acridine compound that has demonstrated notable

antimalarial properties. As an analogue of potent intercalating agents, its biological activity is of

significant interest in the field of medicinal chemistry and drug development. This technical

guide provides a comprehensive overview of Azacrin's chemical structure, physicochemical

properties, and known biological activities, with a focus on its application as an antimalarial

agent. Due to the limited availability of recent research, this guide also draws upon data from

closely related acridine derivatives to provide a more complete understanding of its probable

mechanism of action.

Chemical Structure and Identifiers
Azacrin is chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-

methyl)butylamino)pyrido(3,2-b)quinoline[1]. Its structure is characterized by a tricyclic acridine

core, substituted with a methoxy group, a chlorine atom, and a diethylaminoalkyl side chain,

which are crucial for its biological activity.

Table 1: Chemical Identifiers for Azacrin
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Identifier Value Reference

IUPAC Name

2-Methoxy-7-chloro-10-(4-

(diethylamino-1-

methyl)butylamino)pyrido(3,2-

b)quinoline

[1]

CAS Number 34957-04-5 [1]

Chemical Formula C22H29ClN4O [1]

Molecular Weight 400.95 g/mol [1]

SMILES
Cl.CCN(CC)CCCC(C)Nc1c2cc

c(Cl)cc2nc3ccc(OC)nc13
[1]

InChI

InChI=1S/C22H29ClN4O.ClH/

c1-5-27(6-2)13-7-8-15(3)24-

21-17-10-9-16(23)14-

19(17)25-18-11-12-20(28-

4)26-22(18)21;/h9-12,14-

15H,5-8,13H2,1-4H3,

(H,24,25);1H

[1]

Physicochemical Properties
Experimentally determined physicochemical data for Azacrin are scarce in the available

literature. The following table summarizes the computationally predicted properties available

from PubChem. It is important to note that these are theoretical values and should be used as

an estimation pending experimental verification.

Table 2: Predicted Physicochemical Properties of Azacrin
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Property Predicted Value Reference

Molecular Weight
437.4 g/mol (for hydrochloride

salt)
[2]

XLogP3 5.3 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
5 [2]

Rotatable Bond Count 7 [2]

Exact Mass 400.2030 g/mol [1]

Topological Polar Surface Area 50.3 Å² [2]

Heavy Atom Count 28 [2]

Biological Activity and Mechanism of Action
Azacrin has been primarily investigated for its schizonticidal activity against Plasmodium

species, the causative agents of malaria.[3] While the precise mechanism of action for Azacrin
has not been definitively elucidated, its structural similarity to other well-studied acridine

derivatives, such as amsacrine and quinacrine, provides strong evidence for a probable mode

of action involving interaction with parasitic DNA.

The proposed mechanism of action for acridine-based antimalarials involves:

DNA Intercalation: The planar tricyclic ring system of the acridine core is capable of inserting

itself between the base pairs of the DNA double helix. This intercalation distorts the DNA

structure, interfering with essential cellular processes such as DNA replication and

transcription.[4]

Inhibition of Topoisomerase II: Acridine derivatives are known inhibitors of topoisomerase II,

an essential enzyme for managing DNA topology during replication. By stabilizing the

transient DNA-topoisomerase II complex, these compounds lead to an accumulation of

double-strand breaks in the DNA, ultimately triggering apoptosis.[4][5]
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The following diagram illustrates the proposed mechanism of action of Azacrin, leading to

parasitic cell death.
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Caption: Proposed mechanism of Azacrin's antimalarial activity.

Experimental Protocols
Detailed experimental protocols for Azacrin are limited. However, a key clinical study provides

insight into its administration for the treatment of acute malaria.

Clinical Trial for Acute Malaria Treatment (Edeson, 1954)
This study investigated the efficacy of Azacrin in treating patients with acute Plasmodium

falciparum and Plasmodium vivax malaria.[3]

Patient Population: Adult patients diagnosed with acute malaria.

Dosage Regimens:

Regimen 1 (P. falciparum): 0.6 g of Azacrin on the first day, followed by 0.3 g daily for the

next 2-5 days.[3]

Regimen 2 (P. falciparum): A single dose of 0.6 g. This was found to be less reliable than the

multi-day course.[3]
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Regimen 3 (P. vivax): 0.2 g on the first day, followed by 0.1 g on the next two days.[3]

Regimen 4 (P. vivax): 0.6 g on the first day, followed by 0.3 g on the next five days.[3]

Outcome Measures:

Clinical response (e.g., fever clearance).

Parasitological response (clearance of asexual parasites from peripheral blood smears).

Observation for immediate relapses.

Key Findings:

Multi-day courses of Azacrin were effective in producing satisfactory clinical and

parasitological responses in acute falciparum and vivax malaria.[3]

Single-dose treatment was not consistently curative.[3]

The drug was reported to be well-tolerated at the administered doses.[3]

Azacrin did not demonstrate gametocidal action against P. falciparum.[3]

The following diagram outlines the workflow of the clinical evaluation of Azacrin's antimalarial

efficacy.
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Caption: Clinical trial workflow for Azacrin.

Topoisomerase II Inhibition Assay (General Protocol)
While a specific protocol for Azacrin is not available, a general in vitro assay to determine its

inhibitory effect on topoisomerase II can be conducted as follows, based on established

methods for other acridine compounds.[5][6]

Materials:

Human Topoisomerase IIα enzyme

Supercoiled plasmid DNA (e.g., pBR322)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM

DTT)

Azacrin stock solution (in DMSO)

Positive control (e.g., Etoposide)

Negative control (DMSO vehicle)

Agarose gel electrophoresis system

DNA staining agent (e.g., Ethidium Bromide)

Procedure:

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying

concentrations of Azacrin or controls.

Initiate the reaction by adding Topoisomerase IIα to each mixture.

Incubate at 37°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

Analyze the DNA topoisomers by agarose gel electrophoresis.

Visualize the DNA bands under UV light after staining.

Expected Results:

In the absence of an inhibitor, Topoisomerase IIα will relax the supercoiled DNA, resulting in

a band corresponding to the relaxed circular form.

Effective concentrations of Azacrin will inhibit the enzyme, leading to a persistence of the

supercoiled DNA band.

Signaling Pathways
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There is currently no direct evidence in the scientific literature detailing specific signaling

pathways that are modulated by Azacrin. Research on related 9-aminoacridine derivatives

suggests potential interactions with major cellular signaling cascades that are frequently

dysregulated in cancer, such as the PI3K/AKT/mTOR, NF-kappaB, and p53 pathways.

However, it is crucial to emphasize that these are extrapolations from related compounds and

require experimental validation for Azacrin itself.

Conclusion
Azacrin is an acridine-based compound with demonstrated antimalarial activity. Its chemical

structure strongly suggests a mechanism of action involving DNA intercalation and inhibition of

topoisomerase II, similar to other compounds in its class. While clinical data from the mid-20th

century support its efficacy in treating acute malaria, there is a notable lack of recent research

and detailed experimental data, particularly concerning its physicochemical properties and its

effects on cellular signaling pathways. Further preclinical and mechanistic studies are

warranted to fully characterize the therapeutic potential and molecular targets of Azacrin. This

guide serves as a foundational resource for researchers interested in revisiting this and other

classic pharmacophores in the ongoing search for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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